4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-amine
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Overview
Description
4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-amine is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-amine typically involves the reaction of 4-methoxy-2-methylphenylboronic acid with appropriate thiazole derivatives under specific conditions. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base and a solvent like water or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenyl isocyanate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-amine is unique due to its specific combination of functional groups and the presence of a thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2OS/c1-7-6-9(15-3)4-5-10(7)11-8(2)16-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
QIYOQKVTCQWJCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(SC(=N2)N)C |
Origin of Product |
United States |
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